molecular formula C10H12ClN3O2 B14858610 N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide CAS No. 1393568-52-9

N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide

Cat. No.: B14858610
CAS No.: 1393568-52-9
M. Wt: 241.67 g/mol
InChI Key: UADRJESHMSUBJG-UHFFFAOYSA-N
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Description

N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide is a chemical compound with the molecular formula C9H11ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide typically involves the reaction of 2-chloro-6-(chloromethyl)pyridine with acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetylamino group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(6-(2-chloro-acetylamino)-pyridin-2-yl)-acetamide
  • N-(Pyridin-2-yl)amides
  • 3-Bromoimidazo[1,2-a]pyridines

Uniqueness

N-[2-(Acetylamino)-6-(chloromethyl)pyridin-4-YL]acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

CAS No.

1393568-52-9

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

N-[2-acetamido-6-(chloromethyl)pyridin-4-yl]acetamide

InChI

InChI=1S/C10H12ClN3O2/c1-6(15)12-8-3-9(5-11)14-10(4-8)13-7(2)16/h3-4H,5H2,1-2H3,(H2,12,13,14,15,16)

InChI Key

UADRJESHMSUBJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NC(=C1)NC(=O)C)CCl

Origin of Product

United States

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